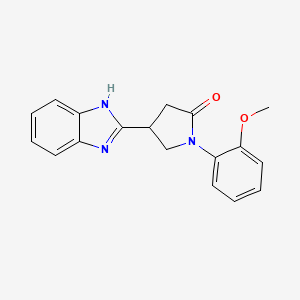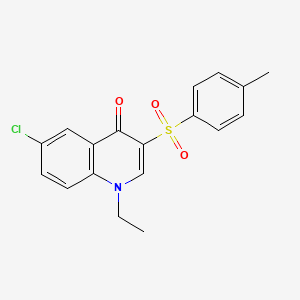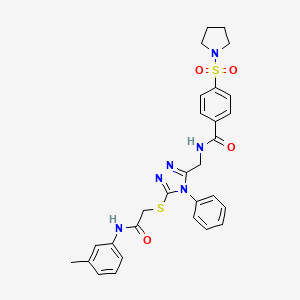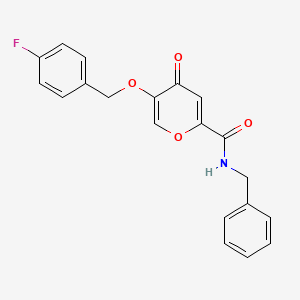
2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline is a chemical compound with the CAS Number: 2149597-51-1 . It has a molecular weight of 225.31 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and silicon (Si) atoms.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . Other physical and chemical properties such as density, melting point, boiling point were not found in the search results.Aplicaciones Científicas De Investigación
Chemodosimeter for Fluoride Ion
A study by Rao, Mobin, and Ravikanth (2010) introduced a boron-dipyrromethene derivative synthesized through coupling of a related compound with trimethylsilylacetylene under palladium(0) coupling conditions. This derivative acts as a selective colorimetric and fluorescent chemodosimeter for fluoride ions, showcasing its utility in environmental and analytical chemistry for detecting fluoride levels in various samples (Rao, Mobin, & Ravikanth, 2010).
Synthesis of Poly(organophosphazenes)
Chang, Rhee, Cheong, and Yoon (1992) described the synthesis of poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) through the reaction of poly-(dichlorophosphazene) with 4-[(trimethylsilyl)ethynyl]aniline. This work highlights the material's potential in creating thermally curable polymers with applications in coatings, adhesives, and other polymeric materials (Chang, Rhee, Cheong, & Yoon, 1992).
Synthesis of 4-Alkoxy-2-Arylquinolines
Wang, Peng, Liu, Zhao, Su, and Zhu (2009) developed an efficient method for synthesizing 4-alkoxy-2-arylquinolines by heating a mixture of 2-(2-(trimethylsilyl) ethynyl)anilines and arylaldehydes in alcoholic solvents in the presence of sulfuric acid. This process underlines the compound's significance in constructing complex organic molecules that could be used in pharmaceuticals, OLED materials, and organic dyes (Wang, Peng, Liu, Zhao, Su, & Zhu, 2009).
Synthesis of Heterocyclic Aromatic Compounds
Li, Gomes, Gomes, and Duarte (2008) reported an unexpected heterocyclic cyclization reaction involving acenaphthenequinone and 2-(trimethylsilylethynyl)aniline. This reaction led to the synthesis of a novel heterocyclic aromatic compound, demonstrating the potential of 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline in generating new organic materials with possible applications in electronics and photonics (Li, Gomes, Gomes, & Duarte, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
2,3-difluoro-4-(2-trimethylsilylethynyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQKZPTNYXUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C=C1)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2708564.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)

![2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide](/img/structure/B2708573.png)
![3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)




